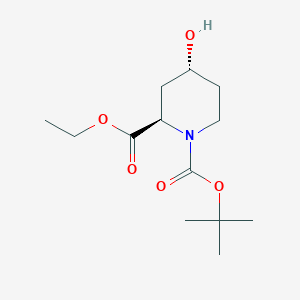

(2R,4R)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate

Vue d'ensemble

Description

“(2R,4R)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate” is a chemical compound that has gained significant importance in the field of medicinal chemistry. It’s used in pharmaceutical intermediates, inhibitors/agonists, catalysts and ligands, heterocyclic building blocks, and aliphatic heterocycles .

Molecular Structure Analysis

The molecular formula of this compound is C13H23NO5 . It has a molecular weight of 273.33 g/mol . The compound includes elements such as carbon, hydrogen, nitrogen, and oxygen .Physical And Chemical Properties Analysis

The compound has a molecular weight of 273.33 g/mol . Other physical and chemical properties like boiling point, melting point, and density are not specified in the search results.Applications De Recherche Scientifique

Synthesis Improvements : A study by Can (2012) focused on optimizing the synthesis of a related compound, ethyl(2R,4R)-4-methylpiperidine-2-carboxylate. This research aimed at improving the overall yield, thereby reducing production costs, which is crucial for large-scale applications in pharmaceutical and chemical industries (Can, 2012).

Solid-Phase Peptide Synthesis : Machetti et al. (2004) explored the preparation of (2S,4S)- and (2S,4R)-4-aminopipecolic acid, starting from enantiopure ethyl (2S)-4-oxo-1-(1-phenylethyl)piperidine-2-carboxylate. These amino acids are essential for solid-phase peptide synthesis, indicating the role of these compounds in the synthesis of complex peptides and proteins (Machetti et al., 2004).

Formation of Hydroxyprolines : Kimura, Nagano, and Kinoshita (2002) described a method for preparing α,β-didehydroamino acid derivatives, which were then converted to (2S, 4S)- and (2R, 4R)-4-hydroxyprolines. This shows the utility of related compounds in synthesizing important amino acid derivatives (Kimura, Nagano, & Kinoshita, 2002).

Lipase-Catalyzed Transformations : Aurell et al. (2014) developed a synthesis method for N-Boc (2R)-1,4-oxazepane-2-carboxylic acid, highlighting the role of lipase-catalyzed reactions in synthesizing complex organic compounds. This showcases the importance of enzymatic processes in organic synthesis (Aurell et al., 2014).

New Protecting Groups : Robles, Pedroso, and Grandas (1993) introduced a new base-labile carboxyl protecting group, demonstrating the utility of such compounds in protecting sensitive functional groups during chemical reactions (Robles, Pedroso, & Grandas, 1993).

Palladium-Catalyzed Carbonylation : Gabriele et al. (2012) presented a palladium iodide-catalyzed approach for the synthesis of functionalized pyrrole derivatives using N-Boc-1-amino-3-yn-2-ols, highlighting the role of transition metal catalysis in organic synthesis (Gabriele et al., 2012).

Propriétés

IUPAC Name |

1-O-tert-butyl 2-O-ethyl (2R,4R)-4-hydroxypiperidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-5-18-11(16)10-8-9(15)6-7-14(10)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGUGBQXPZDHWHV-NXEZZACHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CCN1C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1C[C@@H](CCN1C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,4R)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1403173.png)

![1H-Pyrrolo[2,3-b]pyridin-2(3H)-one hydrochloride](/img/structure/B1403174.png)

![5-Fluoro-2-(pyrazolo[1,5-a]pyridin-3-yl)pyrimidin-4-ol](/img/structure/B1403185.png)

![3-(5-Fluoro-4-methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B1403188.png)

![(R)-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxythieno[2,3-c]quinolin-4(5H)-one](/img/structure/B1403191.png)